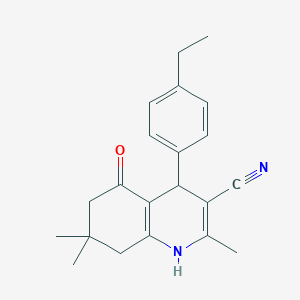

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-5-14-6-8-15(9-7-14)19-16(12-22)13(2)23-17-10-21(3,4)11-18(24)20(17)19/h6-9,19,23H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCBNEKLZHKTHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384755 | |

| Record name | 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5712-36-7 | |

| Record name | 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde, dimedone, and malononitrile.

Condensation Reaction: The initial step involves a condensation reaction between 4-ethylbenzaldehyde and dimedone in the presence of a base, forming an intermediate.

Cyclization: The intermediate undergoes cyclization with malononitrile under acidic conditions to form the quinoline core.

Final Modifications: The final product is obtained after purification and any necessary modifications to introduce the desired substituents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Scientific Research Applications

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.

Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Phenyl Position

The 4-phenyl group significantly influences bioactivity and physicochemical properties. Key analogs include:

- Electronic Effects : The 4-ethylphenyl group in the target compound provides moderate electron-donating properties compared to electron-withdrawing substituents (e.g., -Cl in ), which may enhance membrane permeability and metabolic stability.

- Bioactivity: Chlorophenyl analogs exhibit broad-spectrum antimicrobial activity against Pseudomonas aeruginosa (MIC: 25–125 mg) and anti-cytotoxic effects against snake venom . The target’s nitrile group may improve binding to enzymes like lactate dehydrogenase (LDH) or phospholipase A2 .

Functional Group Variations at Position 3

The nitrile group (-CN) in the target compound contrasts with carboxylate esters (-COOR) in most analogs:

- Nitrile Advantages : Improved metabolic stability and resistance to esterase-mediated hydrolysis compared to carboxylate esters .

- Ester Advantages : Easier synthetic modification and tunable pharmacokinetics .

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Analogs

Table 2: Cytoprotective Effects Against Snake Venom

| Compound | Erythrocyte Protection (%) | Dose (mg) | Significance (p < 0.05) |

|---|---|---|---|

| 4-(2-Chlorophenyl)-...-carboxylate ethyl ester | 75–90 | 25–125 | Yes |

Biological Activity

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects and mechanisms of action.

- Molecular Formula : C21H24N2O

- Molecular Weight : 320.43 g/mol

- CAS Number : 13337-64-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities which may include:

- Antimicrobial Activity :

- Antiviral Effects :

- Cytotoxicity :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the ethylphenyl group and the trimethyl groups are believed to enhance lipophilicity and improve cellular uptake.

| Structural Feature | Impact on Activity |

|---|---|

| Ethylphenyl group | Enhances lipophilicity and potential receptor binding |

| Trimethyl groups | May influence conformational flexibility and steric hindrance |

Case Studies

- Antiviral Activity Study :

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

The biological activity of 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or repair.

- Membrane Disruption : Antimicrobial effects could arise from disruption of bacterial cell membranes.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

- Methodology : The compound is synthesized via multi-component reactions (MCRs) such as the Hantzsch reaction. Key steps include:

Condensation of 4-ethylbenzaldehyde with cyclohexane-1,3-dione or equivalent β-ketoesters.

Reaction with ammonium acetate or substituted amines to form the hexahydroquinoline core.

Introduction of the nitrile group via cyanoacetylation under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid).

- Key Conditions : Reflux in ethanol or methanol (60–80°C, 4–6 hours), with yields optimized by adjusting stoichiometry and catalyst loading .

Q. Which spectroscopic techniques are critical for structural elucidation?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, methyl groups at δ 1.8–2.1 ppm).

- X-ray Crystallography : Resolves stereochemistry and ring conformations (e.g., twisted-boat cyclohexene rings observed in analogs) .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, nitrile at ~2200 cm⁻¹) .

Q. What preliminary biological activities are reported for hexahydroquinoline derivatives?

- Methodology :

- Enzyme Inhibition Assays : Screen against targets like acetylcholinesterase or cytochrome P450 using fluorometric/colorimetric substrates.

- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Catalyst Screening : Compare p-toluenesulfonic acid (yield: 65–70%) vs. Lewis acids (e.g., ZnCl2, yield: 50–55%) under reflux .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization but require careful pH control to avoid side reactions.

- Table : Yield Optimization Data

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| p-TsOH | Ethanol | 80 | 68 |

| ZnCl2 | Toluene | 110 | 52 |

| No catalyst | Methanol | 65 | 38 |

Q. How to resolve contradictions in spectral data for structural analogs?

- Methodology :

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G* basis set) to validate assignments.

- Cocrystallization : Resolve enantiomeric ambiguity using chiral auxiliaries (e.g., tartaric acid derivatives) .

- Dynamic NMR : Study ring-flipping kinetics in solution to explain split signals .

Q. What strategies validate structure-activity relationships (SAR) for biological targets?

- Methodology :

- Analog Synthesis : Vary substituents (e.g., replace ethylphenyl with bromophenyl) and test activity changes.

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or β-lactamases).

- Pharmacophore Mapping : Identify essential groups (e.g., nitrile, carbonyl) using QSAR models .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity results for similar derivatives?

- Methodology :

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Purity Checks : Use HPLC (>95% purity) to exclude impurities affecting activity .

- Meta-Analysis : Compare data across analogs (e.g., EC50 ranges for antimicrobial activity: 2–25 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.